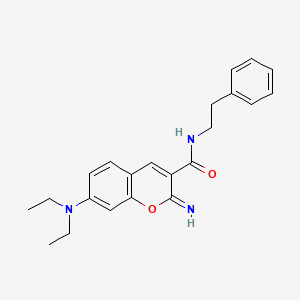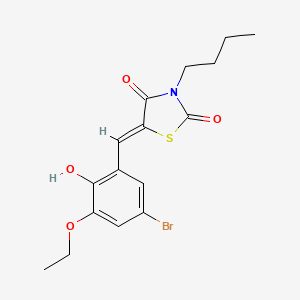![molecular formula C17H18ClN3O2 B4745516 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
Übersicht
Beschreibung
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, commonly known as ML277, is a small molecule that has gained significant attention in the field of scientific research. It was initially identified as a potent and selective activator of KCNQ1 and KCNQ1/ KCNE1 channels. These channels play a crucial role in regulating the electrical activity of the heart, making ML277 a promising candidate for the treatment of cardiac arrhythmias.
Wirkmechanismus
ML277 works by selectively activating KCNQ1 and KCNQ1/KCNE1 channels, which are responsible for regulating the electrical activity of the heart. By activating these channels, ML277 increases the outward potassium current, leading to hyperpolarization of the cell membrane and a decrease in the excitability of cardiac cells. This results in a decrease in the frequency and severity of cardiac arrhythmias.
Biochemical and physiological effects:
ML277 has been shown to have a high degree of selectivity for KCNQ1 and KCNQ1/KCNE1 channels, with no significant effect on other potassium channels or ion channels. This selectivity makes ML277 a promising candidate for the development of new anti-arrhythmic drugs, as it reduces the risk of off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ML277 is its high degree of selectivity for KCNQ1 and KCNQ1/KCNE1 channels, which makes it a valuable tool for studying the role of these channels in cardiac physiology. However, one of the limitations of ML277 is its relatively low potency, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of ML277. One area of research is the development of more potent and selective activators of KCNQ1 and KCNQ1/KCNE1 channels. Another area of research is the investigation of the role of these channels in other physiological processes, such as insulin secretion and neuronal excitability. Finally, ML277 may also have potential applications in the treatment of other diseases, such as epilepsy and neuropathic pain, which are also associated with abnormal potassium channel activity.
Wissenschaftliche Forschungsanwendungen
ML277 has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias. It has been shown to selectively activate KCNQ1 and KCNQ1/KCNE1 channels, which are responsible for regulating the electrical activity of the heart. ML277 has also been shown to have a high degree of selectivity for these channels, making it a promising candidate for the development of new anti-arrhythmic drugs.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)14-8-3-4-9-15(14)21-17(23)20-13-7-5-6-12(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJDIKTNQSBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)
![N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)

![ethyl 2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745452.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4745453.png)
![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![1-benzoyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4745469.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![3-cyclohexyl-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745474.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4745483.png)


![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)
